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Compound of Interest

Compound Name: (Pentyloxy)benzene

Cat. No.: B1679550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectral data for (pentyloxy)benzene. It also includes a summary of alternative

analytical techniques and detailed experimental protocols to assist in the structural elucidation

of this and similar aromatic ether compounds.

¹H NMR and ¹³C NMR Spectral Data of the
(Pentyloxy)benzene Moiety
The following tables summarize the proton and carbon-13 NMR spectral data for the

(pentyloxy)benzene portion of a related molecule, 1-ethynyl-4-(pentyloxy)benzene, which

serves as a close proxy for interpreting the spectra of (pentyloxy)benzene itself. The chemical

environment of the pentyloxybenzene group is expected to be very similar in both compounds.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Proton)

7.44-7.46 m 2H Ha (ortho to -OC₅H₁₁)

6.85-6.88 m 2H Hb (meta to -OC₅H₁₁)

3.97 t, J = 6.5 Hz 2H Hc (-OCH₂-)

1.77-1.82 m 2H Hd (-OCH₂CH₂-)

1.35-1.45 m 4H
He, Hf (-

CH₂CH₂CH₂CH₃)

0.93 t, J = 7.0 Hz 3H Hg (-CH₃)

Data derived from a closely related compound[1].

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment (Carbon)

159.2 C1 (ipso, attached to -O)

133.0 C2 (ortho to -OC₅H₁₁)

114.5 C3 (meta to -OC₅H₁₁)

68.1 C4 (-OCH₂-)

28.9 C5 (-OCH₂CH₂-)

28.2 C6 (-CH₂CH₂CH₂-)

22.5 C7 (-CH₂CH₃)

14.0 C8 (-CH₃)

Data derived from a closely related compound[1].
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The ¹H NMR spectrum of the (pentyloxy)benzene moiety shows distinct signals for the

aromatic and aliphatic protons. The protons on the benzene ring appear in the downfield region

(around 6.8-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons

closer to the electron-donating pentyloxy group (ortho protons, Ha) are expected to be slightly

upfield compared to the meta protons if the substituent on the para position were not present.

In the provided data for the ethynyl-substituted compound, the ortho protons are downfield,

which is influenced by the ethynyl group. The protons of the pentyloxy chain appear in the

upfield region. The methylene group directly attached to the oxygen (Hc) is the most downfield

of the aliphatic protons due to the electronegativity of the oxygen atom.

In the ¹³C NMR spectrum, the carbon attached to the oxygen atom (C1) is significantly

deshielded and appears at a high chemical shift. The other aromatic carbons have chemical

shifts in the typical aromatic region (110-160 ppm). The aliphatic carbons of the pentyloxy

group appear in the upfield region, with the carbon directly bonded to the oxygen (C4) being

the most deshielded among them.

Experimental Protocols
NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

Sample Preparation:

Weigh approximately 5-10 mg of the (pentyloxy)benzene sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3][4]

CDCl₃ is a common choice due to its good dissolving power for many organic compounds

and its single residual proton peak at ~7.26 ppm, which can be used for spectral

calibration.[2]

Transfer the solution to a clean, dry 5 mm NMR tube.[3] Ensure the solution is free of any

solid particles to avoid spectral line broadening.[2]

Instrument Setup and Data Acquisition:
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The spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz

for ¹H NMR and 125 MHz for ¹³C NMR.[1]

The instrument is locked onto the deuterium signal of the solvent.

For a ¹H NMR spectrum, a standard single-pulse experiment is usually sufficient.

For a ¹³C NMR spectrum, a proton-decoupled experiment is performed to simplify the

spectrum to single lines for each unique carbon atom.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard (0.00 ppm).[1]

Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for detailed structural elucidation, other techniques

can provide complementary information.

Infrared (IR) Spectroscopy:

Principle: IR spectroscopy measures the vibrations of bonds within a molecule.

Application to (Pentyloxy)benzene: Aromatic ethers like (pentyloxy)benzene are expected

to show a strong C-O stretching band.[5] For aryl alkyl ethers, this typically appears as two

distinct bands, one around 1250 cm⁻¹ (asymmetric stretch) and another around 1050 cm⁻¹

(symmetric stretch).[5][6] The spectrum would also show characteristic peaks for aromatic C-

H stretching just above 3000 cm⁻¹ and C=C stretching within the aromatic ring around 1600

and 1480 cm⁻¹.[6]

Mass Spectrometry (MS):

Principle: MS measures the mass-to-charge ratio of ions, providing information about the

molecular weight and fragmentation pattern of a compound.

Application to (Pentyloxy)benzene: Aromatic ethers typically show a prominent molecular

ion peak due to the stability of the benzene ring.[7] A common fragmentation pattern for alkyl

aryl ethers is cleavage of the alkyl C-O bond, which for (pentyloxy)benzene would lead to a
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fragment corresponding to the phenoxy radical or cation. Another characteristic

fragmentation is the cleavage of the C-C bond beta to the aromatic ring.[7]

Table 3: Comparison of Analytical Techniques

Technique Information Provided
Advantages for
(Pentyloxy)benzene
Analysis

¹H NMR

Detailed information on the

proton framework, including

connectivity and

stereochemistry.

Precisely determines the

number and environment of

different protons in the

aromatic ring and the

pentyloxy chain.

¹³C NMR
Information on the carbon

skeleton of the molecule.

Confirms the number of unique

carbon atoms and provides

information about their

chemical environment

(aromatic vs. aliphatic,

proximity to oxygen).

IR Spectroscopy
Identification of functional

groups.

Confirms the presence of the

ether linkage (C-O stretch) and

the aromatic ring (C=C and C-

H stretches).[5][6]

Mass Spectrometry
Molecular weight and

fragmentation pattern.

Determines the molecular

weight and provides structural

clues through characteristic

fragmentation of the ether

linkage.[7]
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(Pentyloxy)benzene Legend
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Ha: ortho protons

Hb: meta protons

Hp: para proton

Hc-Hg: pentyloxy protons

C1-C8: carbons

Click to download full resolution via product page

Figure 1. Structure of (Pentyloxy)benzene with proton and carbon labeling for NMR signal

assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

